4‑Fold Superior Leishmanicidal Potency versus Miltefosine Against Intracellular Amastigotes
Bis(4‑aminophenyl)diselenide achieved an IC₅₀ of 570 nM against Leishmania infantum intracellular amastigotes, which is approximately 4‑fold lower (more potent) than the standard antileishmanial drug miltefosine assayed in the same infected‑macrophage model [1]. This head‑to‑head result established the compound as the most active among 35 diselenides and selenocyanates tested [1].
| Evidence Dimension | In vitro potency against L. infantum intracellular amastigotes (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 570 nM |
| Comparator Or Baseline | Miltefosine (IC₅₀ ≈ 2.28 µM; ~4‑fold higher) |
| Quantified Difference | ≈ 4‑fold more potent than miltefosine |
| Conditions | L. infantum‑infected THP‑1 macrophages; in vitro axenic amastigote assay |
Why This Matters
A 4‑fold potency gain over a WHO‑recommended oral antileishmanial directly reduces the theoretical dose required and supports selection for preclinical lead optimization programs.
- [1] Plano, D., Baquedano, Y., Moreno-Mateos, D., Font, M., Jiménez-Ruiz, A., Palop, J. A., & Sanmartín, C. (2011). Selenocyanates and diselenides: a new class of potent antileishmanial agents. European Journal of Medicinal Chemistry, 46(8), 3315–3323. View Source
